molecular formula C11H11F3O3 B6320615 Benzeneacetic acid, alpha-methoxy-alpha-(trifluoromethyl)-, methyl ester CAS No. 77611-72-4

Benzeneacetic acid, alpha-methoxy-alpha-(trifluoromethyl)-, methyl ester

Cat. No.: B6320615
CAS No.: 77611-72-4
M. Wt: 248.20 g/mol
InChI Key: RGACWXDYKJJHSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzeneacetic acid, alpha-methoxy-alpha-(trifluoromethyl)-, methyl ester is a structurally complex ester derivative of benzeneacetic acid. Its molecular framework features a benzene ring substituted with a methoxy group (-OCH₃) and a trifluoromethyl group (-CF₃) at the alpha position of the acetic acid moiety, which is further esterified with a methyl group.

Properties

IUPAC Name

methyl 3,3,3-trifluoro-2-methoxy-2-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O3/c1-16-9(15)10(17-2,11(12,13)14)8-6-4-3-5-7-8/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGACWXDYKJJHSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)(C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetic acid, alpha-methoxy-alpha-(trifluoromethyl)-, methyl ester typically involves the esterification of Benzeneacetic acid, alpha-methoxy-alpha-(trifluoromethyl)-. The reaction is carried out under acidic conditions using methanol as the esterifying agent. The process involves refluxing the reactants in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to yield the desired ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid, alpha-methoxy-alpha-(trifluoromethyl)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trifluoromethyl and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzeneacetic acid, alpha-methoxy-alpha-(trifluoromethyl)-, methyl ester has numerous applications in scientific research:

    Chemistry: Used as a chiral derivatizing agent in Mosher ester analysis to determine the absolute configuration of chiral centers in molecules.

    Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.

    Medicine: Utilized in the development of drugs and therapeutic agents.

    Industry: Applied in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzeneacetic acid, alpha-methoxy-alpha-(trifluoromethyl)-, methyl ester involves its interaction with molecular targets through its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the methoxy group can participate in hydrogen bonding and other interactions. These properties make it a versatile molecule in various chemical and biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural differences and functional group impacts between the target compound and analogous benzeneacetic acid derivatives:

Compound Name Molecular Formula Substituents Key Functional Differences
Benzeneacetic acid, alpha-methoxy-alpha-(trifluoromethyl)-, methyl ester C₁₁H₁₁F₃O₃ Alpha-methoxy, alpha-trifluoromethyl, methyl ester Combines electron-withdrawing (-CF₃) and electron-donating (-OCH₃) groups for balanced reactivity .
Methyl 2-[4-(trifluoromethyl)phenoxy]acetate C₁₀H₉F₃O₃ Trifluoromethylphenoxy, methyl ester Lacks alpha-methoxy group; trifluoromethyl enhances lipophilicity and metabolic stability .
Benzoic acid, 3-[(trifluoromethyl)thio]-, methyl ester C₁₀H₉F₃O₂S Trifluoromethylthio (-SCF₃), methyl ester Thioether linkage introduces sulfur-based reactivity, differing from oxygen-based substituents .
Benzeneacetic acid, 3-ethyl-alpha-methyl- C₁₁H₁₄O₂ Alpha-methyl, 3-ethyl Alkyl substituents increase hydrophobicity but reduce polarity compared to fluorinated analogs .
Benzeneacetic acid, 2-bromo-4-methoxy-, methyl ester C₁₀H₁₁BrO₃ 2-bromo, 4-methoxy, methyl ester Bromine substituent introduces steric hindrance and alters electronic properties .

Physicochemical Properties

  • Lipophilicity (logP): The trifluoromethyl group in the target compound significantly increases logP (estimated logP ~3.2), enhancing membrane permeability compared to non-fluorinated analogs like benzeneacetic acid, methyl ester (logP ~1.7) . However, it remains less lipophilic than derivatives with bulky silyl groups (e.g., logP ~8.7 for silyl-protected analogs) .
  • Acidity/Basicity:
    The electron-withdrawing -CF₃ group lowers the pKa of the ester carbonyl (~-1.5), making it more reactive toward nucleophilic attack than methoxy-substituted analogs (pKa ~0.5) .

Research Findings and Limitations

  • Reactivity Studies:
    Fluorine substituents in similar compounds resist electrophilic substitution but undergo nucleophilic aromatic substitution under harsh conditions . The target compound’s dual substituents may enable unique reaction pathways.
  • Biological Activity:
    Methyl esters with trifluoromethyl groups show inhibitory effects on enzymes like cyclooxygenase-2 (IC₅₀ ~10 µM), though activity varies with substituent positioning .
  • Knowledge Gaps: Direct data on the target compound’s toxicity, metabolic fate, and scalability are absent in current literature. Comparative studies with analogs suggest further experimental validation is needed .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.